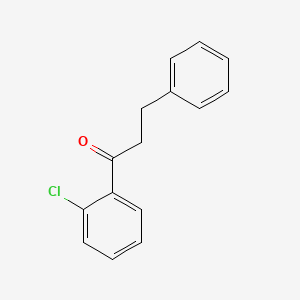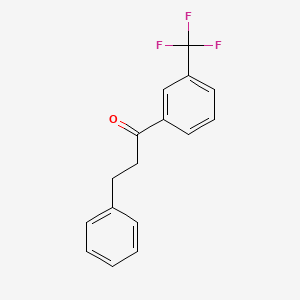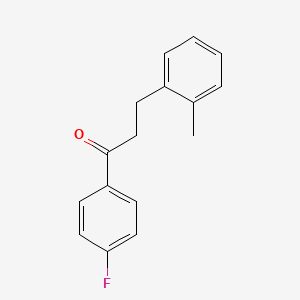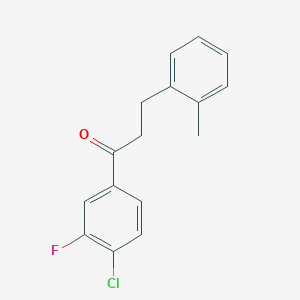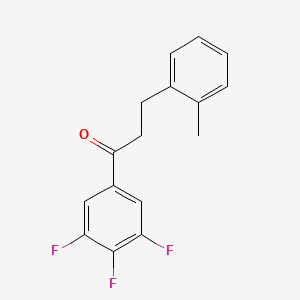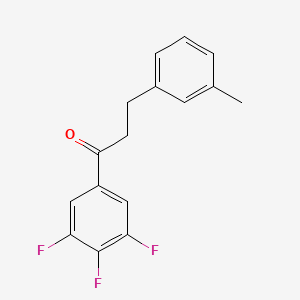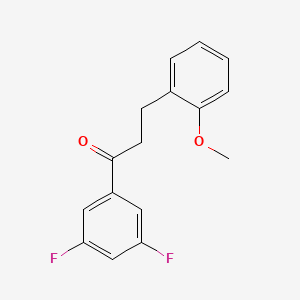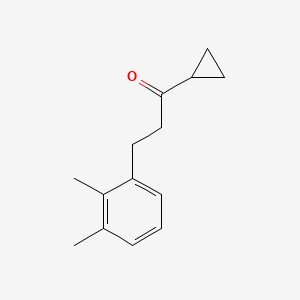
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone
Vue d'ensemble
Description
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is a compound that features a cyclopropyl group attached to a ketone functional group, which is further connected to a 2,3-dimethylphenyl group. This structure is of interest due to the reactivity of the cyclopropyl group and the potential for creating complex, biologically active molecules.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be approached through various methods. One such method involves the reaction of α-amino aryl ketones with vinyl sulfonium salts, which has been utilized to synthesize 1,1-cyclopropane aminoketones in high yields . Another approach is the intramolecular SN2-like displacement of an allylic ester, which has been reported to efficiently synthesize trans-2-ethenylcyclopropyl aryl ketones . Additionally, cyclopropenyl ketones, which are highly reactive dienophiles, can be synthesized and used in Diels-Alder reactions to create complex structures .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. This strained ring can undergo various ring-opening reactions, as seen in the synthesis of 2-benzoyl quinolines from 1,1-cyclopropane aminoketones . The cyclopropyl group's reactivity is also exploited in the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, leading to the formation of different heterocyclic products .
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions due to the strained nature of the cyclopropane ring. For instance, aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones have been shown to undergo a domino carbocationic rearrangement, leading to the formation of complex carbazole frameworks . Acid-catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones has been used as an intramolecular alkylation approach to synthesize substituted cyclopentanones . Furthermore, cyclopropyl epoxides derived from α,β-unsaturated ketones can be transformed into pent-2-ene-1,5-diols and 3,6-dihydro-2H-pyrans under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by the presence of the cyclopropane ring and the substituents attached to it. The synthesis of various cyclopropyl silyl ketones has been described, showcasing the ability to introduce silyl groups into the cyclopropyl ketone framework . The cyclopropanation of α,β-unsaturated ketones has been studied, providing insight into the stereochemistry of the resulting polysubstituted cyclopropanes . These properties are crucial for understanding the reactivity and potential applications of cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone in further chemical transformations and in the development of pharmaceuticals or other biologically active compounds.
Applications De Recherche Scientifique
Chiral Cyclopropenyl Ketones in Diels-Alder Reactions
Cyclopropenyl ketones, closely related to the cyclopropyl ketone family, have been identified as highly reactive dienophiles in Diels-Alder reactions. These compounds can engage with cyclic dienes and 2,3-dimethylbutadiene, showcasing their versatility in synthesizing complex molecular structures. The strategic use of cyclopropenyl ketones in Diels-Alder reactions extends beyond producing three-membered rings, as demonstrated by their ability to generate products with quaternary stereogenic centers upon reductive opening (Fisher, Smith, & Fox, 2013).
Synthesis of Cyclopropane Derivatives
Research has shown that cyclopropyl alkyl ketones can be transformed into cyclopropane acetic acid ethyl esters in a single-step process. This transformation, facilitated by lead (IV) acetate in the presence of perchloric acid, highlights the compound's utility in synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Nongkhlaw, Nongrum, Nongkynrih, Vattakunnel, & Myrboh, 2005).
Catalytic Regioselectivity Control
The catalytic regioselectivity control in the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones has been thoroughly investigated. These compounds, prepared by cyclopropanation of allenes or reactions with N,N-dimethyl carboxylic acid amides, undergo highly selective ring-opening cycloisomerization to yield diverse heterocyclic products. The process illustrates the compound's role in facilitating regioselective cleavage and cycloaddition reactions, contributing to the synthesis of new heterocyclic structures (Ma, Lu, & Zhang, 2004).
Acylation of Cyclopropyl-Substituted Alkenes
Cyclopropyl-substituted alkenes, reacting with complexes formed by boron trifluoride and specific fluorides, yield ketones containing an ethylthio group. This reaction underscores the chemical versatility of cyclopropyl ketones, particularly in acylation reactions that do not result in the opening of the three-membered ring or rearrangements, preserving the cyclopropane core (Lebedev, Nenaidenko, Smolko, & Balenkova, 2001).
Silver-Catalyzed Carbon-Carbon Bond Formation
Silver-catalyzed reactions of 1-(2,2-dimethyl-cyclopropyl)methyl ketones demonstrate an innovative approach to forming 1,2,4-trisubstituted benzenes. This process involves cyclopropane cleavage followed by aromatization, representing a novel addition of ketones to allylic C-H bonds. Such reactions highlight the cyclopropyl ketone's role in enabling new pathways for carbon-carbon bond formation (Pati & Liu, 2012).
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-4-3-5-12(11(10)2)8-9-14(15)13-6-7-13/h3-5,13H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPSTWUGXOMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644659 | |
| Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone | |
CAS RN |
898793-43-6 | |
| Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



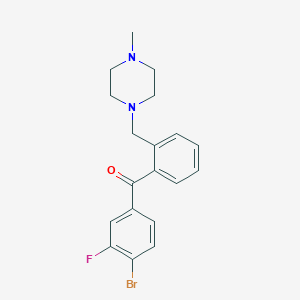
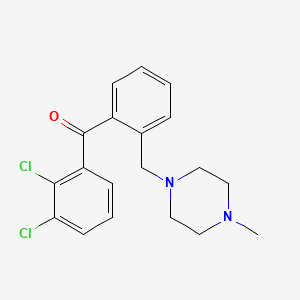
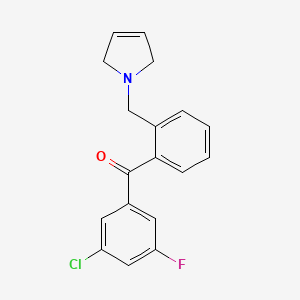

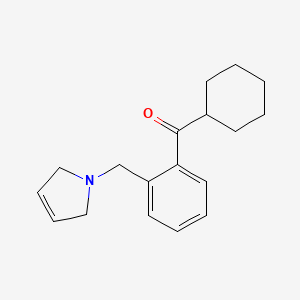
![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
